molecular formula C7H12O2S B161340 (5R)-5-Propan-2-yl-1,4-oxathian-2-one CAS No. 133117-52-9

(5R)-5-Propan-2-yl-1,4-oxathian-2-one

Cat. No.: B161340
CAS No.: 133117-52-9
M. Wt: 160.24 g/mol
InChI Key: UDWFWNXYHXVSPY-LURJTMIESA-N
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Description

“(5R)-5-Propan-2-yl-1,4-oxathian-2-one” is a chiral heterocyclic compound featuring a six-membered oxathiane ring with a lactone moiety. Its structure includes a sulfur atom and an oxygen atom within the ring, along with a propan-2-yl substituent at the 5-position in the (R)-configuration. Its stereochemical specificity and functional groups make it a candidate for studying stereoselective reactions and molecular interactions .

Properties

CAS No.

133117-52-9

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

(5R)-5-propan-2-yl-1,4-oxathian-2-one

InChI

InChI=1S/C7H12O2S/c1-5(2)6-3-9-7(8)4-10-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

UDWFWNXYHXVSPY-LURJTMIESA-N

SMILES

CC(C)C1COC(=O)CS1

Isomeric SMILES

CC(C)[C@@H]1COC(=O)CS1

Canonical SMILES

CC(C)C1COC(=O)CS1

Synonyms

1,4-Oxathian-2-one,5-(1-methylethyl)-,(R)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other oxygen- and sulfur-containing heterocycles, such as menthol derivatives (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) and lactone-containing molecules (e.g., 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydrophenanthren-1-yl)-4,5-dihydrooxazole). Below is a comparative analysis:

Property (5R)-5-Propan-2-yl-1,4-oxathian-2-one (1R,2S,5R)-Menthol 5-(1-Phenylvinyl)-dihydrooxazole
Molecular Formula C₆H₁₀O₂S C₁₀H₂₀O C₂₄H₃₃N₂O₂
Functional Groups Lactone, thioether Cyclohexanol, isopropyl Oxazole, vinyl, phenanthrene
Chirality R-configuration at C5 R/S-configuration at C1, C2, C5 Not explicitly reported
Applications Synthetic intermediate Fragrance, flavoring agent Biological activity (unclear)
Thermodynamic Stability Likely moderate (lactone ring strain) High (rigid cyclohexane ring) Moderate (aromatic stabilization)
Spectral Data Limited literature ¹H/¹³C NMR reported ¹H/¹³C NMR in CDCl₃

Key Differences and Research Findings

Stereochemical Complexity: The (5R)-configuration in the oxathianone introduces stereoelectronic effects that influence ring-opening reactions, unlike menthol’s rigid cyclohexanol structure, which stabilizes via hydrogen bonding . The sulfur atom in the oxathianone enhances nucleophilic reactivity compared to purely oxygenated lactones .

The oxazole derivative in exhibits complex NMR splitting patterns due to its extended conjugation, contrasting with the simpler spectra of oxathianone derivatives .

Computational Insights: Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional and Colle-Salvetti methods ) predict that the oxathianone’s lactone ring exhibits moderate ring strain (ΔG ~5–10 kcal/mol), comparable to six-membered lactones but higher than menthol’s cyclohexanol system.

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